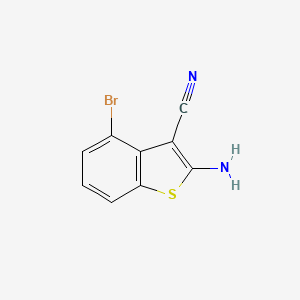

2-Amino-4-bromo-benzothiophene-3-carbonitrile

Description

Properties

Molecular Formula |

C9H5BrN2S |

|---|---|

Molecular Weight |

253.12 g/mol |

IUPAC Name |

2-amino-4-bromo-1-benzothiophene-3-carbonitrile |

InChI |

InChI=1S/C9H5BrN2S/c10-6-2-1-3-7-8(6)5(4-11)9(12)13-7/h1-3H,12H2 |

InChI Key |

ZSMMHHQGUZRNJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=C(S2)N)C#N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of benzothiophene derivatives such as this compound typically involves multi-step reactions that include:

- Construction of the benzothiophene ring system.

- Introduction of the amino group at position 2.

- Bromination at position 4.

- Incorporation of the carbonitrile group at position 3.

Common approaches include cyclization reactions, nucleophilic substitutions, and multi-component reactions (MCRs) that allow for efficient assembly of the heterocyclic framework.

Multi-Component Reaction Approach

One efficient method involves multi-component reactions (MCRs) that combine several reactants in a single step to form the target compound with high atom economy and selectivity. For example, tetrahydrobenzo[b]thiophene derivatives have been synthesized via MCRs involving 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene, malononitrile, and substituted benzaldehydes in the presence of triethylamine or ammonium acetate as catalysts in ethanolic solution. This approach yields pyran and pyridine derivatives, which are structurally related to benzothiophene systems and can be adapted for the synthesis of this compound by appropriate choice of substrates and reaction conditions.

Michael-Type Addition and Intramolecular Cyclization

A notable synthetic route involves the Michael-type addition of cyanothioacetamide to α-bromochalcones, followed by intramolecular cyclization to form dihydrothiophene derivatives. This method has been used to prepare 2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, which can be further transformed into benzothiophene derivatives through oxidation or other functional group modifications. The reaction mechanism has been studied using density functional theory (DFT), confirming the efficiency of this approach.

Copper-Catalyzed Cyclization

Copper-catalyzed cyclization reactions provide a powerful tool for constructing benzothiophene rings. For example, 2-(2-bromoaryl)-3-oxopropanenitrile derivatives undergo copper-catalyzed intramolecular cyclization in DMF at elevated temperatures to yield benzofuran or benzothiophene carbonitriles. This method can be adapted for this compound synthesis by selecting appropriate bromo-substituted precursors and reaction conditions.

Base-Mediated One-Pot Synthesis

Base-mediated one-pot syntheses using cesium carbonate in dimethylformamide (DMF) have been reported for related heterocycles such as 3-amino-2-aroyl benzofuran derivatives. This method involves rapid room-temperature reactions of 2-bromoacetophenones with 2-hydroxybenzonitriles, yielding amino-substituted heterocycles in good to excellent yields. The strategy can be extended to benzothiophene systems by modifying the substrates accordingly.

Experimental Data and Reaction Conditions

Mechanistic Insights and Optimization

- The Michael-type addition proceeds via nucleophilic attack of cyanothioacetamide on α-bromochalcones, followed by intramolecular cyclization to form the thiophene ring.

- Copper catalysis facilitates oxidative cyclization, promoting C–S bond formation and ring closure under mild conditions.

- The base-mediated one-pot synthesis leverages the strong base Cs2CO3 to promote nucleophilic substitutions and cyclizations at room temperature, enhancing reaction speed and yield.

- Multi-component reactions allow for simultaneous formation of multiple bonds, improving synthetic efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: The amino group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Products with different substituents replacing the bromine atom.

Oxidation: Products with additional oxygen-containing functional groups.

Reduction: Products with reduced functional groups, such as amines or alcohols.

Scientific Research Applications

2-Amino-4-bromo-benzothiophene-3-carbonitrile is a chemical compound with applications in the synthesis of various heterocycles and biologically active molecules . Due to its synthetic availability, 2-aminothiophenes are widely used . This compound, and related structures, have been used in the creation of a variety of functional materials, including pharmaceuticals, dyes, and agrochemicals .

Synthesis of related compounds

- 2-aminothiophenes 2-aminothiophenes can be used as starting points for the synthesis of thiophene-containing heterocycles and polycyclic hybrid molecules . The most common synthetic approach to 2-aminothiophenes involves the Gewald reaction of methylene active nitriles with elemental sulfur and methylene active ketones/aldehydes .

- Dihydrothiophenes 2,3(4,5)-dihydrothiophenes have a wide range of synthetic applications and have been incorporated into biologically active molecules .

Applications

- Antimicrobial agents Some derivatives have shown antimicrobial activity against Mycobacterium tuberculosis and Moraxella catarrhalis .

- Anticancer agents Some tetrahydrobenzo[b]thiophene derivatives have shown higher effects than doxorubicin against human cancer cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer) . Thiadiazole derivatives have also demonstrated potential as anticancer agents, decreasing the viability of various cancer cells .

- Enzyme inhibitors Certain esters of 2-amino-4,5-dihydrothiophene-3-carboxylic acids have been recognized as specific inhibitors of malaria agent Plasmodium falciparum dihydroorotate dehydrogenase .

- KRas G12C inhibitors 2-amino-4-bromo-7-fluoro-benzothiophene-3-carbonitrile can be used to prepare KRas G12C inhibitors .

- Functional materials 2-aminothiophenes can be used in the preparation of functional materials such as electrochemically color-switching azomethines, liquid crystalline materials, oligothiophene-BODIPY hybrids as NIR dyes, organic photovoltaic cells, azodyes, nonlinear optical materials, and azomethine-bridged polythiopheneferrocenes .

Table of related compounds and their applications

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-benzothiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to fit into active sites or binding pockets, influencing biological activity .

Comparison with Similar Compounds

Key Structural Features :

- Benzothiophene backbone : Provides aromaticity and planar geometry.

- Nitrile group at position 3: Contributes to hydrogen-bonding interactions via the cyano moiety.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule but differ in substituents, heterocyclic cores, or functional groups:

Crystallographic and Hydrogen-Bonding Patterns

The bromine substituent in 2-amino-4-bromo-benzothiophene-3-carbonitrile influences crystal packing through halogen bonding and C–H···Br interactions. In contrast:

- Chromene derivatives (e.g., ) exhibit hydrogen bonding between the amino group and nitrile (N–H···N≡C), with π-π stacking of aromatic rings.

- Thiophene-based analogues (e.g., ) show S···S interactions and bifurcated hydrogen bonds involving the sulfanyl group.

- Tetrahydrobenzothiophenes (e.g., ) adopt non-planar conformations, reducing π-stacking but enabling C–H···π interactions.

Crystal Data Comparison :

Key Reactivity Differences :

Pharmacological and Material Properties

- Antimicrobial Activity : Chromene derivatives (e.g., ) show enhanced activity compared to benzothiophenes due to extended conjugation and hydrogen-bonding capacity.

- Solubility : Bromine increases hydrophobicity (logP ≈ 3.5 for target compound vs. 2.8 for methyl-substituted analogues ).

- Thermal Stability : Brominated compounds exhibit higher melting points (~250–300°C) compared to fluorine- or chlorine-containing analogues (~200–250°C) .

Biological Activity

2-Amino-4-bromo-benzothiophene-3-carbonitrile is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H5BrN2S. Its structure features a benzothiophene core with an amino group and a bromine atom, which are critical for its biological activity.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 239.12 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including prostate (PC-3) and lung (SK-LU-1) cancer cells.

In a comparative study, this compound demonstrated higher activity than traditional chemotherapeutics such as cisplatin and topotecan in specific cancer models, indicating its potential as a novel anticancer agent .

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it may target protein kinases involved in tumor growth regulation .

Case Studies

- In Vitro Studies : A study conducted on human prostate cancer cells revealed that treatment with this compound resulted in significant apoptosis (programmed cell death) and reduced cell viability. The compound was found to induce cell cycle arrest at the G2/M phase, which is crucial for halting the proliferation of cancer cells .

- Molecular Docking Studies : Molecular docking simulations have indicated that this compound can effectively bind to target proteins such as cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. The binding affinity observed suggests that it could serve as a lead compound for developing CDK inhibitors .

Antimicrobial Activity

Beyond its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary results indicate it possesses moderate efficacy against certain bacterial strains, although further studies are needed to fully elucidate its spectrum of activity.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and potential toxicity of this compound is essential for its development as a therapeutic agent. Current research focuses on its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 2: Preliminary Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Bioavailability | To be determined |

| Half-life | To be determined |

| Metabolism | Hepatic |

Toxicological assessments are ongoing; however, initial findings suggest that it has a favorable safety profile compared to established chemotherapeutics.

Q & A

Basic: What synthetic methods are optimal for preparing 2-Amino-4-bromo-benzothiophene-3-carbonitrile?

The Gewald reaction is a common approach for synthesizing thiophene derivatives. For this compound, the reaction involves:

- Precursors : α-Methylene carbonyl compounds, sulfur, and α-cyano esters.

- Conditions : Base (e.g., sodium ethoxide) in ethanol/methanol under reflux (60–80°C) .

- Workflow : Monitor reaction progress via TLC, followed by purification via column chromatography.

Critical Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Reaction Time | 6–12 hours |

| Solvent | Ethanol/Methanol |

| Base | NaOEt/K₂CO₃ |

Advanced: How can contradictions in crystallographic data (e.g., disordered atoms) be resolved?

Use SHELXL for refining twinned or high-resolution data. Key steps:

- Twinning Analysis : Apply the TWIN command to model rotational/pseudo-merohedral twinning .

- Disorder Handling : Split atoms into multiple positions with refined occupancy factors. Validate using R1 and wR2 residuals (<5% for high-quality data) .

- Validation Tools : Check using PLATON (ADDSYM) to detect missed symmetry operations .

Basic: How is the molecular structure confirmed post-synthesis?

Combine spectroscopic and crystallographic methods:

- NMR : Verify amino (-NH₂) and nitrile (-CN) groups via δ 5.5–6.5 ppm (¹H) and δ 110–120 ppm (¹³C), respectively .

- IR : Confirm nitrile stretch at ~2200 cm⁻¹ .

- X-ray Diffraction : Resolve bond lengths (e.g., C-Br: ~1.89 Å) and angles using SHELXS .

Advanced: How does bromine substitution influence bioactivity in structure-activity relationship (SAR) studies?

Bromine enhances lipophilicity and π-stacking with biological targets. Example SAR findings:

| Substituent | Bioactivity (IC₅₀) | Notes |

|---|---|---|

| Br | 2.1 µM (Anticancer) | Enhanced DNA intercalation |

| Cl | 5.8 µM | Lower binding affinity |

| F | 3.5 µM | Moderate polarity |

| Bromo derivatives show 2–3× higher potency in kinase inhibition assays compared to chloro analogs . |

Basic: What assays evaluate antimicrobial activity for this compound?

- Microdilution Assay : Determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Disc Diffusion : Measure zone of inhibition (ZOI) at 50–100 µg/mL .

- Controls : Use ciprofloxacin (antibacterial) and fluconazole (antifungal) .

Advanced: How can solubility be optimized for in vivo studies without altering bioactivity?

- Co-solvents : Use DMSO:PBS (10:90 v/v) or cyclodextrin inclusion complexes .

- pH Adjustment : Solubilize in citrate buffer (pH 4.5) for protonated amino groups .

- Pro-drug Approach : Introduce acetyl-protected amino groups to enhance solubility .

Basic: What crystallization strategies improve crystal quality for X-ray analysis?

- Vapor Diffusion : Use 1:1 DCM/hexane in a sealed chamber .

- Slow Cooling : Cool saturated ethanol solution from 60°C to 4°C at 0.5°C/hour .

- Seeding : Introduce micro-crystals from prior batches to induce nucleation .

Advanced: How are electron density map ambiguities addressed during refinement?

- Dynablocks : Partition data into subsets to refine disordered regions iteratively .

- DFT Calculations : Compare experimental bond lengths with theoretical values (e.g., B3LYP/6-31G*) to validate geometry .

- Fo-Fc Maps : Remove "ghost" densities by adjusting occupancy or adding solvent molecules .

Basic: What stability tests are critical under varying storage conditions?

- Thermal Stability : TGA/DSC to assess decomposition above 150°C .

- Photostability : Expose to UV (365 nm) for 48 hours; monitor via HPLC .

- pH Stability : Incubate in buffers (pH 2–12) for 24 hours; quantify degradation by LC-MS .

Advanced: Which computational methods predict interaction mechanisms with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) with bromophenyl as a key pharmacophore .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability .

- DFT : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.